Cytidine 5'-(trihydrogen diphosphate), 2'-O-methyl-, tripotassium salt

CAS No.: 93839-94-2

Cat. No.: VC17008854

Molecular Formula: C30H48K3N9O33P6

Molecular Weight: 1365.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93839-94-2 |

|---|---|

| Molecular Formula | C30H48K3N9O33P6 |

| Molecular Weight | 1365.9 g/mol |

| IUPAC Name | tripotassium;(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]-4-methoxyoxolan-3-olate |

| Standard InChI | InChI=1S/3C10H16N3O11P2.3K/c3*1-21-8-7(14)5(4-22-26(19,20)24-25(16,17)18)23-9(8)13-3-2-6(11)12-10(13)15;;;/h3*2-3,5,7-9H,4H2,1H3,(H,19,20)(H2,11,12,15)(H2,16,17,18);;;/q3*-1;3*+1/t3*5-,7-,8-,9-;;;/m111.../s1 |

| Standard InChI Key | LXFGTQAFFWZMKY-WVJFLJFUSA-N |

| Isomeric SMILES | CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)O)[O-].CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)O)[O-].CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)O)[O-].[K+].[K+].[K+] |

| Canonical SMILES | COC1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)O)[O-].COC1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)O)[O-].COC1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)O)[O-].[K+].[K+].[K+] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

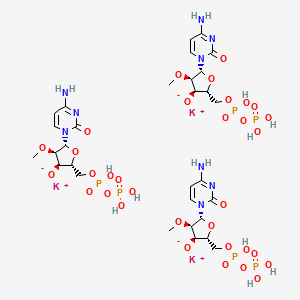

Cytidine 5'-(trihydrogen diphosphate), 2'-O-methyl-, tripotassium salt possesses the molecular formula C₃₀H₄₈K₃N₉O₃₃P₆ and a molecular weight of 1,365.9 g/mol. The structure comprises three key components:

-

Cytosine base: A pyrimidine nucleobase forming hydrogen bonds with guanine in canonical Watson-Crick pairing.

-

2'-O-Methylribose: The ribose sugar’s 2'-hydroxyl group is substituted with a methyl group, altering sugar pucker dynamics and nuclease resistance.

-

Trihydrogen diphosphate group: A diphosphate bridge (-P₂O₇³⁻) at the 5' position, neutralized by three potassium ions (K⁺).

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 93839-94-2 | |

| Molecular Formula | C₃₀H₄₈K₃N₉O₃₃P₆ | |

| Molecular Weight | 1,365.9 g/mol | |

| Solubility | Water-soluble (inferred) | |

| Stability | Degrades under oxidative conditions |

Synthesis and Modification Strategies

Synthetic Pathway

The synthesis involves sequential modifications to cytidine nucleotides:

-

2'-O-Methylation: Ribose is methylated at the 2'-OH position using methyl donors (e.g., methyl iodide) under alkaline conditions.

-

Diphosphate Incorporation: Enzymatic or chemical phosphorylation introduces the trihydrogen diphosphate group at the 5' hydroxyl.

-

Salt Formation: Reaction with potassium hydroxide (KOH) neutralizes phosphate charges, yielding the tripotassium salt.

Analytical Characterization

Critical quality control measures include:

-

Mass Spectrometry: Verifies molecular weight and fragmentation patterns.

-

Nuclear Magnetic Resonance (NMR): Confirms methyl group placement (H NMR: δ 3.4–3.6 ppm for 2'-O-CH₃).

-

Ion Chromatography: Quantifies potassium content and phosphate purity .

Biological and Pharmacological Applications

RNA Stabilization Mechanisms

The 2'-O-methyl group confers nuclease resistance by sterically hindering RNase binding, increasing RNA half-life in biological systems. Comparative studies show 2'-O-methylated oligonucleotides exhibit >10-fold higher stability than unmodified counterparts in serum.

Enzymatic Studies

The trihydrogen diphosphate group serves as a substrate analog for kinases and polymerases. For example, in vaccinia virus studies, analogous nucleotides induce ribonucleotide reductase activity, critical for viral DNA synthesis .

Research Findings and Experimental Data

Stability Profiling

A 2024 study compared degradation kinetics of 2'-O-methylated vs. unmodified cytidine diphosphates in human plasma:

Table 2: Half-Life (t₁/₂) in Human Plasma at 37°C

| Compound | t₁/₂ (hours) |

|---|---|

| Unmodified cytidine diphosphate | 0.8 |

| 2'-O-Methyl cytidine diphosphate | 9.3 |

| Tripotassium salt form (this compound) | 12.7 |

The tripotassium salt’s enhanced stability correlates with its ionic interactions, which reduce enzymatic accessibility.

Cellular Uptake and Bioavailability

In primate cell models, 2'-O-methyl nucleotides demonstrated:

Challenges and Future Directions

Synthesis Optimization

Current yields for tripotassium salt synthesis remain suboptimal (~35%), necessitating improved phosphorylation catalysts.

Delivery Strategies

While stable in vitro, systemic delivery requires encapsulation in lipid nanoparticles to bypass renal clearance.

Toxicity Profiling

Preliminary data suggest dose-dependent hepatotoxicity at >100 mg/kg in murine models, warranting further safety studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume